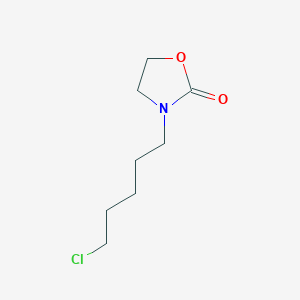

3-(5-Chloropentyl)-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

3-(5-chloropentyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H14ClNO2/c9-4-2-1-3-5-10-6-7-12-8(10)11/h1-7H2 |

InChI Key |

DVYPXEVPUSYXLX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1CCCCCCl |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation of 1,3 Oxazolidin 2 One Derivatives

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) for Structural Conformation and Bond Analysis

Key Research Findings: The analysis of 1,3-oxazolidin-2-one derivatives reveals characteristic vibrational frequencies that are instrumental in confirming their structure. nih.govresearchgate.net The most prominent feature in the FT-IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate group, typically observed in the region of 1750-1730 cm⁻¹. researchgate.net This band is a definitive marker for the oxazolidinone ring.

Other significant vibrations include the C-N stretching modes, C-O (ester) stretching, and the various C-H stretching and bending modes of the pentyl chain and the oxazolidinone ring. The C-Cl stretching vibration of the chloropentyl group is expected to appear in the lower frequency region of the fingerprint range, typically around 800-600 cm⁻¹.

FT-Raman spectroscopy complements the FT-IR data. While the C=O stretch is also visible, non-polar bonds, such as the C-C backbone of the alkyl chain, often produce stronger signals in the Raman spectrum. nih.gov The combination of both techniques allows for a more complete assignment of the molecule's vibrational modes. Discrepancies between experimental and theoretically predicted vibrational frequencies can often be corrected by introducing a scaled field. semanticscholar.org

Table 1: Predicted Characteristic Vibrational Frequencies for 3-(5-Chloropentyl)-1,3-oxazolidin-2-one

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H Stretching (Alkyl) | 3000-2850 | FT-IR, FT-Raman |

| C=O Stretching (Carbamate) | 1750-1730 | FT-IR (Strong) |

| C-N Stretching | 1400-1200 | FT-IR |

| C-O Stretching (Ring) | 1200-1000 | FT-IR |

| C-Cl Stretching | 800-600 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamic Studies (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule. rdd.edu.iq

Key Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxazolidinone ring and the chloropentyl side chain. The methylene protons on the ring (positions 4 and 5) would appear as triplets, with chemical shifts influenced by the adjacent oxygen and nitrogen atoms. The protons of the chloropentyl chain would present as a series of multiplets, with the methylene group attached to the nitrogen (N-CH₂) and the methylene group attached to the chlorine (Cl-CH₂) appearing as the most downfield triplets in the chain's signal pattern.

The ¹³C NMR spectrum provides complementary information, with a characteristic signal for the carbonyl carbon appearing significantly downfield (typically >155 ppm). Each carbon atom in the chloropentyl chain and the oxazolidinone ring would give a distinct signal, confirming the total carbon count and the presence of different chemical environments.

2D NMR experiments, such as HSQC, would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | C=O | - | ~158 |

| 4 | -CH₂-N | ~3.6 (t) | ~48 |

| 5 | -CH₂-O | ~4.4 (t) | ~62 |

| 1' | N-CH₂- | ~3.4 (t) | ~42 |

| 2' | -CH₂- | ~1.7 (m) | ~26 |

| 3' | -CH₂- | ~1.5 (m) | ~24 |

| 4' | -CH₂- | ~1.8 (m) | ~32 |

| 5' | -CH₂-Cl | ~3.5 (t) | ~44 |

Note: (t) = triplet, (m) = multiplet. Predicted values are based on typical shifts for similar structural motifs.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for oxazolidinone derivatives, which typically generates protonated molecules [M+H]⁺, allowing for the confirmation of the molecular mass. researchgate.netimist.ma High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula.

Key Research Findings: The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [C₈H₁₄ClNO₂ + H]⁺. For HRMS, this would allow for the confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the selected parent ion ([M+H]⁺) to produce a series of daughter ions. The fragmentation pattern provides valuable structural information. researchgate.net For this compound, characteristic fragmentation pathways would likely involve the cleavage of the N-C bond of the side chain, loss of the chloropentyl group, or cleavage within the oxazolidinone ring itself. nih.gov The alpha-cleavage of C-C bonds adjacent to heteroatoms is a common fragmentation pathway for aliphatic amines and ethers. libretexts.orgnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Monoisotopic Mass | 191.0713 Da |

| [M+H]⁺ (HRMS) | 192.0786 Da |

| Predicted Key Fragments | [M-Cl]⁺, [M-C₅H₁₀Cl]⁺, loss of C₂H₄O |

Electronic Structure Calculations and Quantum Chemical Studies

Theoretical and computational chemistry provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these methods complement experimental data and allow for the prediction of properties that can be difficult to measure directly.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov It is frequently employed for geometry optimization to find the most stable molecular conformation (i.e., bond lengths and angles) and to predict spectroscopic data. nih.govnih.gov The B3LYP functional is a commonly used hybrid functional for such calculations on organic molecules. semanticscholar.orgnih.gov

Key Research Findings: A DFT/B3LYP calculation would yield the optimized three-dimensional structure of this compound. This optimized geometry represents the lowest energy conformation of the molecule in the gas phase. From this structure, various molecular properties can be calculated. Furthermore, theoretical vibrational frequencies can be computed and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of complex vibrational modes. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to validate structural assignments. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. sapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and chemical reactivity. semanticscholar.org

Key Research Findings: For this compound, FMO analysis would reveal the spatial distribution of these orbitals. The HOMO is likely to be localized around the more electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the oxazolidinone ring. The LUMO may be distributed over the carbonyl group and the C-Cl bond. A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactive nature.

Table 4: Conceptual Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | (I + A)² / (8η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. semanticscholar.orgnih.gov

Key Research Findings: The MEP map of this compound would illustrate the charge distribution across the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas and are likely sites for electrophilic attack. For this molecule, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Regions of positive electrostatic potential (colored blue) indicate electron-poor areas, which are susceptible to nucleophilic attack. These positive regions would be found around the hydrogen atoms. The MEP map provides a chemically intuitive picture of the molecule's charge landscape and potential reactive sites. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational Preferences of the 1,3-Oxazolidin-2-one Ring

The 1,3-oxazolidin-2-one ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain and torsional interactions. In an envelope conformation, one of the ring atoms is out of the plane formed by the other four. The flexibility of the ring allows for interconversion between different envelope and twist forms. The specific preferred conformation can be influenced by the nature of the substituent at the nitrogen atom.

Flexibility of the N-(5-Chloropentyl) Side Chain

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for exploring the potential energy surface of such flexible molecules. These methods can be used to identify low-energy conformers and to estimate the energy barriers between them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule explores its conformational space at a given temperature. These simulations can provide insights into the flexibility of the molecule, the lifetimes of different conformations, and the influence of the solvent on the conformational equilibrium.

For a molecule like this compound, MD simulations could be employed to:

Characterize the dominant conformations of the pentyl chain.

Investigate the coupling between the ring puckering and the side chain conformation.

Determine the solvent-accessible surface area of different parts of the molecule.

Explore potential intramolecular interactions, such as those between the chlorine atom and the oxazolidinone ring.

Key Dihedral Angles for Conformational Analysis

A detailed conformational analysis of this compound would involve the systematic study of the key dihedral angles that define the orientation of the side chain relative to the ring and the internal geometry of the side chain itself. While specific calculated values are not available in the literature, the following table outlines the principal dihedral angles of interest.

| Dihedral Angle | Atoms Involved | Description |

| ω | C2-N3-C6-C7 | Defines the orientation of the pentyl chain relative to the oxazolidinone ring. |

| τ1 | N3-C6-C7-C8 | Rotation around the first C-C bond of the pentyl chain. |

| τ2 | C6-C7-C8-C9 | Rotation around the second C-C bond of the pentyl chain. |

| τ3 | C7-C8-C9-C10 | Rotation around the third C-C bond of the pentyl chain. |

| τ4 | C8-C9-C10-Cl | Rotation around the C-C bond adjacent to the chlorine atom. |

This table is representative of the dihedral angles that would be analyzed in a computational study. Specific values for low-energy conformers of this compound are not available in the reviewed literature.

Applications of 1,3 Oxazolidin 2 One Derivatives in Advanced Organic Synthesis and Materials Science

Chiral Auxiliaries in Asymmetric Synthesis

Chiral 1,3-oxazolidin-2-one derivatives, often referred to as Evans' auxiliaries, are widely employed to induce stereoselectivity in a variety of chemical transformations. By temporarily incorporating this chiral moiety onto a substrate, chemists can direct the formation of new stereocenters with a high degree of control. The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the reactive intermediate, compelling the incoming reagent to attack from the less hindered face.

Stereoselective Carbon-Carbon Bond Formation (e.g., Aldol, Alkylation, Conjugate Addition, Diels-Alder)

The utility of 1,3-oxazolidin-2-one auxiliaries is particularly evident in their application to stereoselective carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

Aldol Reactions: The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, allowing for the diastereoselective construction of β-hydroxy carbonyl compounds, which are prevalent in many natural products. wikipedia.orgacs.org The reaction typically involves the formation of a boron or titanium enolate of an N-acyloxazolidinone, which then reacts with an aldehyde. The chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer in high excess. wikipedia.org The predictable stereochemical outcome and high diastereoselectivities have made this methodology a staple in the synthesis of polyketide natural products. acs.org

| Reaction | Reagents | Diastereomeric Ratio (d.r.) | Reference |

| Aldol Reaction | N-Propionyloxazolidinone, TiCl4, Hünig's base, Aldehyde | >99:1 | nih.gov |

| Aldol Reaction | N-Acyloxazolidinone, Bu2BOTf, i-Pr2NEt, Aldehyde | High | wikipedia.org |

Alkylation: The asymmetric alkylation of enolates derived from N-acyloxazolidinones provides a reliable method for the enantioselective synthesis of α-substituted carboxylic acids. nih.govnih.gov Deprotonation of the N-acyl group with a strong base generates a chiral enolate, which subsequently reacts with an electrophile, such as an alkyl halide. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, leading to preferential alkylation from the opposite face. nih.gov This method has been successfully applied in the total synthesis of numerous natural products. nih.govorganic-chemistry.org

| Substrate | Electrophile | Diastereoselectivity | Reference |

| N-Propionyloxazolidinone | Benzyl bromide | >99:1 | nih.gov |

| N-Acyloxazolidinone | Methyl iodide | High | nih.gov |

Conjugate Addition: Chiral N-enoyloxazolidinones serve as excellent Michael acceptors in asymmetric conjugate addition reactions. nih.govresearchgate.net The reaction with various nucleophiles, including organocuprates, thiols, and amines, proceeds with high diastereoselectivity, dictated by the chiral auxiliary. nih.gov This strategy allows for the stereocontrolled formation of β-functionalized carbonyl compounds. The high degree of stereocontrol is attributed to the formation of a rigid chelate between the N-acyloxazolidinone and a Lewis acid, which effectively shields one face of the α,β-unsaturated system. nih.govresearchgate.net

Diels-Alder Reactions: 1,3-Oxazolidin-2-one derivatives have been successfully utilized as chiral dienophiles in asymmetric Diels-Alder reactions. researchgate.netnih.gov The attachment of the chiral auxiliary to an acrylic acid derivative, for instance, creates a chiral dienophile that reacts with a diene to produce a cycloadduct with high diastereoselectivity. The stereochemical outcome is controlled by the coordination of a Lewis acid to the carbonyl groups of the dienophile, which locks the conformation and directs the approach of the diene. nih.gov

Stereoselective Carbon-Heteroatom Bond Formation

Beyond carbon-carbon bond formation, chiral 1,3-oxazolidin-2-one auxiliaries have also been instrumental in directing the stereoselective formation of carbon-heteroatom bonds. This includes reactions such as asymmetric amination, hydroxylation, and halogenation of enolates derived from N-acyloxazolidinones. The underlying principle of stereochemical control remains the same: the chiral auxiliary creates a biased environment that favors the approach of the electrophilic heteroatom source from one direction.

Building Blocks for Complex Organic Molecules and Natural Product Synthesis

The 1,3-oxazolidin-2-one moiety is not only a powerful chiral auxiliary but also serves as a versatile building block in the synthesis of complex organic molecules and natural products. nih.gov The rigid five-membered ring can be incorporated into the final target structure, often imparting desirable conformational constraints or serving as a precursor to other functional groups.

For instance, substituted oxazolidinones are key intermediates in the synthesis of various biologically active compounds, including antibiotics. nih.govnih.gov The total synthesis of natural products such as synoxazolidinones A and B, which exhibit antimicrobial activity, has been achieved using strategies that construct the core oxazolidinone ring. nih.govsemanticscholar.org Furthermore, the oxazolidinone ring can be readily cleaved under various conditions to reveal different functionalities, such as amino alcohols, which are themselves valuable synthetic intermediates. nih.gov

Role in Catalysis and Organocatalysis (e.g., Enantioselective Epoxidation)

In addition to their stoichiometric use as chiral auxiliaries, 1,3-oxazolidin-2-one derivatives have also found applications in the realm of catalysis. They can be incorporated into the structure of chiral ligands for metal-catalyzed reactions or act as organocatalysts themselves.

A notable example is their use in enantioselective epoxidation reactions. nih.gov Ketones bearing an N-aryl-substituted oxazolidinone moiety have been shown to be effective catalysts for the epoxidation of various olefins. nih.gov The electronic properties of the N-aryl substituent can be tuned to enhance the catalytic activity and enantioselectivity of the epoxidation. nih.gov The oxazolidinone framework plays a crucial role in creating a chiral environment around the active catalytic species, thereby influencing the stereochemical outcome of the reaction.

Applications in Materials Science and Polymer Chemistry

The unique properties of the 1,3-oxazolidin-2-one ring have also been exploited in the field of materials science and polymer chemistry. The rigidity and polarity of the oxazolidinone moiety can impart desirable thermal and mechanical properties to polymers.

Functionalized Monomers and Polymers

Furthermore, the ring-opening polymerization of oxazolidinone-containing monomers offers another avenue for the synthesis of novel polymers. For instance, the cationic ring-opening polymerization of 1,3-oxazolidine-2-thione derivatives has been explored to produce polythiourethanes. researchgate.netrsc.org Additionally, linear poly(oxazolidin-2-one)s can be synthesized through the cooperative catalysis of diepoxides and diisocyanates, yielding materials with potential applications as high-performance polymers. acs.org

| Polymerization Method | Monomers | Resulting Polymer | Reference |

| Radical Polymerization | Dimethyl Methylene Oxazolidinone | Poly(oxazolidinone) with pendant groups | uliege.be |

| Cationic Ring-Opening Polymerization | 1,3-Oxazolidine-2-thione | Polythiourethane | researchgate.net |

| Cooperative Catalysis | Diepoxides and Diisocyanates | Linear Poly(oxazolidin-2-one) | acs.org |

Design of Smart Nanocontainers and Functionalized Nanosystems

The core structure of 1,3-oxazolidin-2-one is being explored in the development of "smart" materials that can respond to specific environmental stimuli. These materials are particularly promising for the creation of sophisticated nanocontainers and functionalized nanosystems for applications such as targeted drug delivery.

Stimuli-responsive polymers, which undergo conformational or chemical changes in response to triggers like temperature, pH, or light, are a key component of smart nanosystems. Poly(2-oxazoline)s, which are structurally related to 1,3-oxazolidin-2-ones, are a class of polymers known for their thermo-responsive properties. nih.govrsc.orgbohrium.com By incorporating oxazolidinone derivatives into polymer chains, it is possible to fine-tune their hydrophilic-hydrophobic balance, leading to the formation of smart nanostructures like micelles or nanogels that can encapsulate and release therapeutic agents in a controlled manner. mdpi.commdpi.com

The functionalization of nanosystems is another area where oxazolidinone derivatives play a role. For instance, the chemical reactivity of the oxazolidinone ring allows for its use in the surface modification of nanomaterials. Mesoionic oxazolones have been employed in 1,3-dipolar cycloaddition reactions to functionalize and delaminate graphite into graphene nanosheets. nih.gov This top-down approach provides a method for producing functionalized graphene with a high degree of modification under mild conditions, opening avenues for the development of advanced nanocomposites and electronic devices. nih.gov

Table 1: Applications of 1,3-Oxazolidin-2-one Derivatives in Nanosystems

| Application Area | Specific Role of 1,3-Oxazolidin-2-one Derivative | Potential Benefit |

| Smart Nanocontainers | Component of stimuli-responsive polymers (e.g., poly(2-oxazoline)s) | Controlled drug release, targeted therapy |

| Functionalized Nanosystems | Reagent for surface functionalization of nanomaterials (e.g., graphene) | Enhanced material properties, new electronic and composite materials |

Bioisosteric Replacements in Chemical Scaffold Design

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a drug's efficacy or reduce its toxicity, is a fundamental strategy. The 1,3-oxazolidin-2-one scaffold has emerged as a valuable bioisostere for several key functional groups. nih.govresearchgate.netrsc.org

The 2-oxazolidinone ring is frequently used as a bioisosteric replacement for amides, carbamates, ureas, and thiocarbamates. nih.govresearchgate.netrsc.orgdrughunter.comcambridgemedchemconsulting.com This substitution can offer several advantages. The cyclic nature of the oxazolidinone ring imparts greater metabolic and chemical stability compared to its acyclic counterparts, which are more susceptible to hydrolysis. nih.govresearchgate.net Furthermore, the oxazolidinone moiety can mimic the hydrogen bonding capabilities of the groups it replaces, allowing it to maintain crucial interactions with biological targets. nih.govresearchgate.net

The successful application of this strategy is exemplified in the development of new therapeutic agents. For instance, in the design of inhibitors for the enzyme SCD1, the replacement of an amide bond with an imidazolidinone, a related heterocyclic structure, led to a novel and potent series of inhibitors. nih.gov Similarly, bioisosteres of the antibiotic linezolid, which contains an oxazolidinone core, have been designed to reduce toxicity while maintaining or improving antibacterial activity. acs.org

Table 2: Comparison of 1,3-Oxazolidin-2-one with Bioisosteric Functional Groups

| Functional Group | Key Properties | Advantages of Replacement with 1,3-Oxazolidin-2-one |

| Amide | Hydrogen bond donor and acceptor, susceptible to hydrolysis | Increased metabolic stability, rigidified conformation |

| Carbamate | Ester and amide character, metabolically labile | Enhanced chemical and metabolic stability |

| Urea | Double amide character, hydrogen bonding | Constrained geometry, potential for improved binding |

| Thiocarbamate | Sulfur analog of carbamate, different electronic properties | Altered electronic profile, potential for different interactions |

Agrochemical Research and Development

The versatile biological activity of the 1,3-oxazolidin-2-one scaffold extends to the field of agriculture, where derivatives have shown promise as both herbicides and fungicides.

In the area of weed control, certain oxazolidinone derivatives have demonstrated significant herbicidal effects. researchgate.net The well-known oxazolidinone antibiotic, linezolid, has been shown to be herbicidal, with its mode of action attributed to the disruption of chloroplast function. researchgate.net This has spurred research into other oxazolidinone compounds as potential new herbicides. A series of 3-aminocarbonyl-2-oxazolidinethione derivatives containing a substituted pyridine ring exhibited good herbicidal activities against various weed species. nih.gov Furthermore, a patent has been filed for a novel oxazolidinone derivative with high safety for crops like wheat and corn and excellent herbicidal activity against broadleaf weeds. wipo.int

The fungicidal potential of oxazolidinone derivatives is also an active area of investigation. Novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have been synthesized and screened for their antifungal activity against a range of filamentous fungi and yeast species. nih.gov Some of these compounds displayed excellent activity, in some cases comparable or superior to the commercial fungicide itraconazole. nih.gov The fungicidal and insecticidal properties of other oxazolone and imidazolidine derivatives have also been reported, indicating the broad potential of this chemical class in crop protection. researchgate.net

Table 3: Agrochemical Activity of 1,3-Oxazolidin-2-one Derivatives

| Derivative Class | Target Pest | Notable Findings |

| Linezolid and related oxazolidinones | Weeds | Herbicidal activity through disruption of chloroplast function. researchgate.net |

| 3-Aminocarbonyl-2-oxazolidinethiones | Weeds | Good herbicidal activity against Echinochloa crusgalli, Sorghum vulgare, etc. nih.gov |

| Oxazolidin-2-one-linked 1,2,3-triazoles | Fungi | Excellent activity against Candida glabrata, Trichosporon cutaneum, and Mucor hiemalis. nih.gov |

| Oxazolone and imidazolidine derivatives | Fungi, Insects | Fungitoxic and phytocidal effects observed. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.